molecular formula C33H40N2O4 B15099048 2-(4-Butoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Butoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15099048
M. Wt: 528.7 g/mol
InChI Key: AIDQEEFZZJJZLE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused tricyclic core with a pyrazole ring and a 1,3-benzoxazine moiety. The substituents at the 2- and 5-positions—4-butoxyphenyl and 4-(hexyloxy)-3-methoxyphenyl—impart unique physicochemical and biological properties.

Properties

Molecular Formula

C33H40N2O4

Molecular Weight

528.7 g/mol

IUPAC Name

2-(4-butoxyphenyl)-5-(4-hexoxy-3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C33H40N2O4/c1-4-6-8-11-21-38-31-19-16-25(22-32(31)36-3)33-35-29(27-12-9-10-13-30(27)39-33)23-28(34-35)24-14-17-26(18-15-24)37-20-7-5-2/h9-10,12-19,22,29,33H,4-8,11,20-21,23H2,1-3H3

InChI Key

AIDQEEFZZJJZLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCCCC)C5=CC=CC=C5O2)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with key analogs from literature:

Compound Name / ID Substituents (Position 2 / Position 5) Molecular Formula Molecular Weight Key Features
Target Compound 4-butoxyphenyl / 4-(hexyloxy)-3-methoxyphenyl C₃₀H₃₅N₂O₄* ~505.62 High lipophilicity due to hexyloxy chain; methoxy enhances electronic effects
2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-butoxyphenyl / 4-propoxyphenyl C₂₉H₃₂N₂O₃ 456.59 Shorter alkoxy chain (propoxy) reduces lipophilicity vs. target compound
5-[4-[(4-Chlorobenzyl)oxy]phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Phenyl / 4-[(4-chlorobenzyl)oxy]phenyl + methoxy C₃₁H₂₄ClN₂O₃ 514.99 Chlorine increases electronegativity; benzyloxy enhances steric bulk
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-fluorophenyl / 4-methylphenyl C₂₄H₁₉FN₂O 370.42 Fluorine improves metabolic stability; smaller substituents reduce weight
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-methylphenyl / 4-fluorophenyl + bromo C₂₄H₁₈BrFN₂O 473.32 Bromine adds steric hindrance; halogenation may alter reactivity

Bioactivity and Drug-Likeness

  • Electron-Withdrawing Effects : The methoxy group in the target compound could enhance hydrogen bonding, contrasting with the chloro-benzyloxy analog’s stronger electron-withdrawing effects, which might improve target binding .
  • Cytotoxicity : highlights pyrazoline derivatives with benzenesulfonamide groups as carbonic anhydrase inhibitors. The target compound’s alkoxy chains may reduce cytotoxicity compared to halogenated analogs .

Stability and Reactivity

  • Brominated Analog () : Bromine increases molecular weight and may enhance photostability but could introduce susceptibility to nucleophilic substitution .
  • Methoxy vs. Hexyloxy : The methoxy group in the target compound offers oxidative stability, whereas the hexyloxy chain may increase susceptibility to metabolic degradation via cytochrome P450 enzymes .

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